molecular formula C3H5B B1330963 cis-1-Bromo-1-propene CAS No. 590-13-6

cis-1-Bromo-1-propene

Cat. No.: B1330963
CAS No.: 590-13-6
M. Wt: 120.98 g/mol
InChI Key: NNQDMQVWOWCVEM-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-Bromo-1-propene: is an aliphatic olefin with the molecular formula C3H5Br . It is a colorless liquid that is used primarily as a reactant in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the first carbon of a propene molecule, with the double bond in the cis configuration .

Scientific Research Applications

cis-1-Bromo-1-propene is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Safety and Hazards

When handling cis-1-Bromo-1-propene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for cis-1-Bromo-1-propene are not mentioned in the sources, its use in the synthesis of organic reagents such as methyl but-2-ynoate and 1-iodopropyne suggests potential applications in organic synthesis .

Mechanism of Action

Target of Action

cis-1-Bromo-1-propene is an aliphatic olefin

Mode of Action

It’s known that upon treatment with n-buli, it generates the propynyllithium anion in situ, which later undergoes nucleophilic addition reactions . This suggests that this compound may interact with its targets through nucleophilic addition reactions.

Biochemical Pathways

This compound has been reported to undergo oxidation by toluene dioxygenase Toluene dioxygenase is an enzyme involved in the degradation of aromatic compounds, suggesting that this compound may be involved in similar biochemical pathways

Pharmacokinetics

Given its chemical properties, such as its boiling point of 58 °c and density of 1.423 g/mL at 25 °C , it can be inferred that it is likely to be absorbed and distributed in the body following exposure

Result of Action

Given its ability to undergo nucleophilic addition reactions , it may lead to the formation of new compounds within the cell, potentially affecting cellular function

Biochemical Analysis

Biochemical Properties

The role of cis-1-Bromo-1-propene in biochemical reactions is significant. It has been reported to undergo oxidation by toluene dioxygenase . This interaction suggests that this compound can participate in enzymatic reactions, potentially influencing the function of proteins and other biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to generate the propynyllithium anion in situ upon treatment with n-BuLi, which later undergoes nucleophilic addition reactions . This suggests that this compound can interact with biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Given its known interactions with enzymes such as toluene dioxygenase , it may influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Propene: One common method for preparing cis-1-Bromo-1-propene involves the bromination of propene. This reaction typically requires a bromine source and a catalyst to facilitate the addition of bromine across the double bond of propene.

    Lithium Powder Reaction: Another method involves the preparation of (Z)-1-lithio-1-propene using lithium powder.

Industrial Production Methods: Industrial production of this compound often involves the controlled bromination of propene in the presence of stabilizers to prevent unwanted side reactions. The reaction conditions are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium cyanide in dimethyl sulfoxide, sodium azide in dimethylformamide.

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of cis-1-Bromo-1-propene: The cis configuration of the double bond in this compound imparts unique reactivity and selectivity in chemical reactions compared to its trans isomer and other brominated propenes. This makes it particularly valuable in stereoselective synthesis and the preparation of specific intermediates .

Properties

IUPAC Name

(Z)-1-bromoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQDMQVWOWCVEM-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1-Bromo-1-propene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10044
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

590-13-6, 590-14-7
Record name 1-Propene, 1-bromo-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-bromopropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-1-Bromo-1-propene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1-Bromo-1-propene
Reactant of Route 2
cis-1-Bromo-1-propene
Reactant of Route 3
cis-1-Bromo-1-propene
Reactant of Route 4
cis-1-Bromo-1-propene
Reactant of Route 5
cis-1-Bromo-1-propene
Reactant of Route 6
cis-1-Bromo-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.